Chlorpyrifos (diethyl-D10)

Catalog No.
S804346
CAS No.
285138-81-0
M.F
C9H11Cl3NO3PS
M. Wt
360.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos (diethyl-D10)

CAS Number

285138-81-0

Product Name

Chlorpyrifos (diethyl-D10)

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

Molecular Formula

C9H11Cl3NO3PS

Molecular Weight

360.6 g/mol

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

SBPBAQFWLVIOKP-MWUKXHIBSA-N

SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

Internal Standard for Chlorpyrifos Quantification

The primary application of chlorpyrifos (diethyl-D10) is as an internal standard for quantifying chlorpyrifos in samples. Internal standards are isotopically labeled compounds that are chemically similar to the target analyte (chlorpyrifos) but possess a slightly different mass due to the incorporation of heavier isotopes. This difference in mass allows scientists to distinguish the target analyte from potential interferences or background noise within a sample ().

By adding a known amount of chlorpyrifos (diethyl-D10) to a sample alongside chlorpyrifos, researchers can measure the relative abundance of both compounds using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from the target chlorpyrifos to the signal from the internal standard (chlorpyrifos (diethyl-D10)) is then used to calculate the concentration of chlorpyrifos within the original sample (). This approach helps to account for variations in instrument response or sample preparation, leading to more accurate and reliable quantification of chlorpyrifos.

Chlorpyrifos (diethyl-D10) is a labeled isotopic variant of chlorpyrifos, a widely used organophosphate insecticide. Its chemical formula is C9H11Cl3NO3PSC_9H_{11}Cl_3NO_3PS with a molecular weight of 360.65 g/mol . The compound features deuterium-labeled diethyl groups, which are used primarily in research to trace the compound's behavior in biological systems and environmental studies. Chlorpyrifos acts as an acetylcholinesterase inhibitor, disrupting neurotransmission in pests, making it effective for agricultural pest control .

Chlorpyrifos undergoes hydrolysis, oxidation, and photolysis reactions. In aqueous environments, it can hydrolyze to form chlorpyrifos oxon, which is more toxic than the parent compound. The reaction can be summarized as follows:

Chlorpyrifos+H2OChlorpyrifos oxon+other products\text{Chlorpyrifos}+\text{H}_2O\rightarrow \text{Chlorpyrifos oxon}+\text{other products}

Additionally, chlorpyrifos can react with nucleophiles, leading to the formation of various derivatives. The presence of the phosphorus atom allows for reactions typical of organophosphates, such as phosphorylation of serine residues in proteins .

Chlorpyrifos (diethyl-D10) exhibits significant biological activity as an insecticide. It primarily acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in continuous stimulation of muscles and glands, ultimately causing paralysis and death in insects . Studies have shown that chlorpyrifos can also affect non-target organisms, including mammals and aquatic life, raising concerns about its ecological impact .

The synthesis of chlorpyrifos (diethyl-D10) typically involves the reaction of diethyl phosphorochloridothioate with 3,5,6-trichloro-2-pyridinol. The reaction can be represented as follows:

Diethyl phosphorochloridothioate+3 5 6 trichloro 2 pyridinolChlorpyrifos diethyl D10 +by products\text{Diethyl phosphorochloridothioate}+\text{3 5 6 trichloro 2 pyridinol}\rightarrow \text{Chlorpyrifos diethyl D10 }+\text{by products}

The incorporation of deuterium is achieved through specific labeling techniques during the synthesis process .

Chlorpyrifos (diethyl-D10) is primarily used in agricultural settings for pest control. It targets a range of pests including aphids, whiteflies, and termites. Its isotopic form is particularly valuable for research applications such as:

  • Environmental Fate Studies: Understanding how chlorpyrifos behaves in various environmental conditions.
  • Metabolism Studies: Tracing the metabolic pathways in organisms exposed to chlorpyrifos.
  • Residue Analysis: Monitoring chlorpyrifos levels in food and environmental samples .

Research indicates that chlorpyrifos interacts with various biological systems beyond its target pests. Studies have shown that it can disrupt endocrine functions and has neurotoxic effects on mammals. For instance:

  • Neurodevelopmental Impact: Exposure during critical developmental windows can lead to lasting cognitive deficits.
  • Endocrine Disruption: Chlorpyrifos has been linked to alterations in hormone levels in non-target species .

These interactions underline the importance of assessing both targeted and non-target effects when using chlorpyrifos.

Chlorpyrifos belongs to a class of organophosphate compounds that share similar mechanisms of action but differ in their chemical structure and toxicity profiles. Below are some similar compounds:

Compound NameChemical FormulaToxicity LevelUnique Features
ChlorfenvinphosC₁₃H₁₈Cl₃NO₄PHighMore persistent in the environment
MalathionC₁₈H₁₈O₃PSModerateLess toxic to mammals compared to others
DiazinonC₁₈H₁₈N₂O₃PSModerateRapid degradation in soil

Chlorpyrifos (diethyl-D10) is unique due to its specific isotopic labeling with deuterium, which allows for detailed tracking and study of its behavior in biological systems and environmental contexts . This isotopic labeling helps differentiate it from other compounds during analytical studies.

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

358.989052 g/mol

Monoisotopic Mass

358.989052 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate

Dates

Modify: 2023-08-16

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